molecular formula C10H11NO B8797721 2-Hydroxy-4-phenylbutanenitrile CAS No. 53279-92-8

2-Hydroxy-4-phenylbutanenitrile

Cat. No.: B8797721
CAS No.: 53279-92-8
M. Wt: 161.20 g/mol
InChI Key: CUJUQPVHWIDESZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylbutanenitrile (CAS 53279-92-8) is an organic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.203 g/mol . Structurally, it consists of a butanenitrile backbone featuring a hydroxyl (-OH) group at position 2 and a phenyl ring at position 4. Common synonyms include α-hydroxybenzenebutanenitrile and 2-hydroxy-4-phenylbutyronitrile.

Properties

CAS No.

53279-92-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-hydroxy-4-phenylbutanenitrile

InChI

InChI=1S/C10H11NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-7H2

InChI Key

CUJUQPVHWIDESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key structural differences and similarities between 2-hydroxy-4-phenylbutanenitrile and its analogs:

Compound Name CAS Number(s) Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 53279-92-8 C₁₀H₁₁NO 161.203 Phenyl (C₆H₅), hydroxyl (-OH)
2-Hydroxy-4-(methylthio)butanenitrile 67550-70-3, 17773-41-0 C₅H₉NOS ~131.19 Methylthio (-SCH₃), hydroxyl (-OH)
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile 22516-99-0 C₁₀H₁₁NO ~161.20 Hydroxyl (-OH), methyl (-CH₃) on phenyl
2-(4-Bromophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile N/A C₁₇H₁₇BrN₂ ~345.24 Bromophenyl, pyridyl, dimethylamino (-N(CH₃)₂)

Key Observations :

  • Phenyl vs. Methylthio Substituents : The phenyl group in this compound enhances hydrophobicity compared to the sulfur-containing methylthio group in 2-hydroxy-4-(methylthio)butanenitrile. The latter’s sulfur atom may increase oxidation susceptibility and nucleophilic reactivity .
  • Positional Isomerism : 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile shares the same molecular formula as the main compound but differs in substituent placement (propanenitrile chain vs. butanenitrile backbone), altering electronic properties and solubility .
  • Complex Derivatives: The bromophenyl-pyridyl derivative () demonstrates how bulky substituents like bromine and dimethylamino groups can sterically hinder reactions, making it suitable for specialized pharmaceutical research.

Preparation Methods

Sodium Amide-Mediated Alkylation

A prominent protocol involves reacting phenylacetonitrile with 2-(dimethylamino)ethyl chloride in toluene using sodium amide (NaNH₂) as the base. The reaction proceeds under nitrogen at reflux temperatures (70–140°C), followed by acid-base extraction and vacuum distillation. Key data include:

ParameterValueSource
BaseNaNH₂ (1.2 equiv)
SolventToluene
Temperature70–140°C (reflux)
Yield52.5%
Purity (HPLC)>95%

This method requires careful control of stoichiometry to minimize side reactions such as over-alkylation. The use of NaNH₂ ensures deprotonation of phenylacetonitrile, facilitating nucleophilic attack on the haloalkylamine.

Enantiomeric Resolution

For stereoselective synthesis, the racemic product is resolved using tartaric acid derivatives. Diastereomeric salt formation in ethanol followed by recrystallization achieves enantiomeric excess (ee) >98%. For example, (R)-2-hydroxy-4-phenylbutanenitrile exhibits a specific rotation of [α]²⁰_D = −10° (neat).

Acid-Catalyzed Hydration of 2-Phenylbutenenitrile

Hydrolysis of 2-phenylbutenenitrile under acidic conditions provides a scalable route to this compound. Concentrated hydrochloric acid (HCl) in ethanol is commonly employed, with reaction times and temperatures optimized to maximize yield.

Hydrochloric Acid/Ethanol System

A representative procedure involves stirring 2-phenylbutenenitrile in 7–15% (w/v) HCl/ethanol (1:8 v/v) at 75–80°C for 15 hours. Post-reaction extraction with dichloromethane and vacuum distillation yield the product:

ParameterValueSource
Acid Concentration7–15% w/v HCl
Solvent Ratio (EtOH:HCl)1:8 (v/v)
Temperature75–80°C
Time15 hours
Yield78–80%
Boiling Point125–127°C (1–2 mmHg)

This method is favored for its simplicity but requires stringent control of acid concentration to prevent nitrile hydrolysis to carboxylic acids.

Cyanohydrin Formation via Cyanosilylation

Cyanosilylation of ketones using trimethylsilyl cyanide (TMSCN) and organocatalysts offers a stereocontrolled pathway to this compound derivatives. Triphenylcarbenium tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻) at ppm-level loadings enables efficient catalysis.

Catalytic Cyanosilylation Protocol

In a flame-dried Schlenk tube, 4-phenyl-2-butanone reacts with TMSCN (1.5 equiv) in dichloromethane at room temperature. The catalyst (50 ppm) achieves near-quantitative conversion within 12 hours:

ParameterValueSource
Catalyst[Ph₃C]⁺[B(C₆F₅)₄]⁻ (50 ppm)
SolventDichloromethane
Temperature25°C
Time12 hours
Yield>99%

This method is notable for its low catalyst loading and mild conditions, making it environmentally favorable.

Hydrocyanation of α,β-Unsaturated Carbonyl Compounds

Although less commonly reported, hydrocyanation of α,β-unsaturated ketones provides an alternative route. Palladium or nickel catalysts facilitate the addition of hydrogen cyanide (HCN) to the carbonyl group, though safety concerns with HCN limit industrial adoption.

Comparative Analysis of Methods

The table below contrasts key parameters across synthesis routes:

MethodYield (%)StereoselectivityScalabilityCost Efficiency
NaNH₂ Alkylation52.5LowModerateHigh
Acid-Catalyzed Hydration78–80ModerateHighModerate
Cyanosilylation>99HighHighLow (catalyst)
HydrocyanationN/AVariableLowLow

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Excess NaNH₂ may lead to dimerization or polymerization byproducts. Strategies include:

  • Stoichiometric control : Limiting NaNH₂ to 1.2 equivalents.

  • Temperature modulation : Gradual heating to avoid exothermic side reactions.

Enantiomeric Purity Enhancement

Recrystallization with (R,R)-tartaric acid improves ee to >98%, critical for pharmaceutical applications.

Catalyst Recovery in Cyanosilylation

Efforts to immobilize [Ph₃C]⁺[B(C₆F₅)₄]⁻ on silica supports aim to reduce costs while maintaining activity .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 2-Hydroxy-4-phenylbutanenitrile?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting substituted benzyl halides (e.g., 4-phenylbenzyl chloride) with nitrile precursors under basic conditions (e.g., sodium hydride) in aprotic solvents like dimethylformamide (DMF) at reflux temperatures. Optimization focuses on yield (typically 70–85%) and purity, with purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) or SHELXS (for structure solution) is employed for definitive structural confirmation. Complementary techniques include NMR (¹H/¹³C) for functional group analysis and FT-IR for identifying hydroxyl (-OH) and nitrile (-CN) stretches. Mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor in synthesizing bioactive molecules, particularly CNS-targeting agents. For example, it can undergo reductive amination to form intermediates for dopamine receptor modulators. Biological assays (e.g., enzyme inhibition studies) are conducted to validate activity, with IC₅₀ values compared against control compounds .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and thermodynamic favorability of synthetic pathways. For instance, modeling the activation energy of nitrile formation under varying bases (e.g., NaH vs. KOtBu) can guide experimental design. Software like Gaussian or ORCA is used, with results cross-validated via experimental kinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and crystallographic data (e.g., unexpected diastereomer ratios) are addressed via:

  • Dynamic NMR to probe conformational exchange.
  • Single-crystal XRD refinement (SHELXL) to confirm stereochemistry.
  • Correlation with synthetic pathways (e.g., chiral HPLC to assess enantiopurity) .

Q. How do environmental degradation pathways of this compound impact ecotoxicology assessments?

  • Methodological Answer : Hydrolysis studies under controlled pH/temperature identify degradation products (e.g., phenylbutyric acid derivatives). LC-MS/MS quantifies metabolites, while toxicity assays (e.g., Daphnia magna immobilization tests) evaluate ecological risks. Data is modeled using QSAR (Quantitative Structure-Activity Relationship) to predict long-term effects .

Q. What advanced techniques validate the compound’s purity for pharmacological studies?

  • Methodological Answer : High-resolution chromatographic methods (e.g., UPLC-PDA at λ=254 nm) with orthogonal detection (e.g., charged aerosol detection) ensure <98% purity. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines. Impurity profiling uses reference standards (e.g., EP/Pharm. grade) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. PPE (nitrile gloves, lab coats) prevents dermal contact. Spill management includes neutralization with activated carbon and disposal via hazardous waste channels. Safety Data Sheets (SDS) recommend first-aid measures (e.g., eye irrigation with saline) for exposure .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, solvent lot variability) meticulously. Use internal standards (e.g., deuterated analogs) in NMR for quantification. Publish raw crystallographic data (CIF files) for peer validation via platforms like the Cambridge Structural Database .

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